Disperse Orange 3 acrylamide

Catalog No.
S1522692
CAS No.
150375-01-2
M.F
C15H12N4O3
M. Wt
296.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disperse Orange 3 acrylamide

CAS Number

150375-01-2

Product Name

Disperse Orange 3 acrylamide

IUPAC Name

N-[4-[(4-nitrophenyl)diazenyl]phenyl]prop-2-enamide

Molecular Formula

C15H12N4O3

Molecular Weight

296.28 g/mol

InChI

InChI=1S/C15H12N4O3/c1-2-15(20)16-11-3-5-12(6-4-11)17-18-13-7-9-14(10-8-13)19(21)22/h2-10H,1H2,(H,16,20)

InChI Key

UFJASOUPUMZANE-UHFFFAOYSA-N

SMILES

C=CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

DISPERSE ORANGE 3 ACRYLAMIDE 90

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Disperse Orange 3 acrylamide, also known as 4-Methacryloylamino-4'-nitroazobenzene, is an organic dye primarily used in the textile industry for coloring synthetic and natural fabrics. Its chemical structure consists of a nitroazobenzene moiety linked to an acrylamide group, which enhances its reactivity and application versatility. The molecular formula is C16H14N4O3C_{16}H_{14}N_{4}O_{3}, with a molar mass of approximately 310.31 g/mol. Disperse Orange 3 acrylamide is notable for its vibrant orange color and is commonly found in materials such as nylon, silk, and polyester .

Disperse Orange 3 acrylamide, like other disperse dyes, functions through a physical adsorption mechanism. The dye molecules are attracted to the hydrophobic regions of synthetic fibers like polyester, dispersing throughout the material and imparting color []. The acrylamide moiety might play a role in enhancing the interaction with specific polymers through additional weak interactions, but further research is needed to confirm this.

As with most industrial dyes, Disperse Orange 3 acrylamide can pose potential safety hazards. While detailed toxicological data is limited, some general concerns can be highlighted:

  • Skin Irritation: Organic dyes can cause skin irritation and allergic reactions upon prolonged contact [].
  • Inhalation Hazards: Dust inhalation during handling can irritate the respiratory tract [].
  • Environmental Impact: Improper disposal of dye-containing wastewater can pollute water bodies.
Typical of azo compounds and acrylamides. Key reactions include:

  • Azo Coupling Reactions: The compound can undergo coupling reactions with diazonium salts to form new azo dyes.
  • Polymerization: The acrylamide functional group allows for polymerization under appropriate conditions, leading to the formation of polyacrylamide derivatives.
  • Hydrolysis: In aqueous environments, the compound may hydrolyze, affecting its dyeing properties and stability .

Disperse Orange 3 acrylamide can be synthesized through several methods:

  • Azo Coupling Method: The synthesis typically starts with the preparation of a diazonium salt derived from an aromatic amine, which is then coupled with a suitable phenolic compound to form the azo dye.
  • Acrylamidation: The resulting azo compound can be reacted with acrylic acid or an acrylamide derivative under basic conditions to introduce the acrylamide functionality.
  • Direct Nitration and Reduction: Alternatively, starting from a suitable nitroaromatic compound, nitration followed by reduction can yield the desired product

    Disperse Orange 3 acrylamide is widely used in various applications:

    • Textile Dyeing: Primarily utilized in dyeing synthetic fibers such as polyester and nylon.
    • Cosmetics: Occasionally found in cosmetic formulations due to its coloring properties.
    • Research: Used in studies related to dye-sensitized solar cells and other photonic applications due to its vibrant color and light absorption properties .

Interaction studies involving Disperse Orange 3 acrylamide focus on its behavior in biological systems and its interactions with other chemicals:

  • Skin Sensitization: Research indicates that exposure can lead to allergic reactions; thus, patch tests are recommended for individuals with sensitive skin.
  • Chemical Stability: Studies have shown that environmental factors like pH and temperature can affect the stability and degradation of the dye in textile applications .

Disperse Orange 3 acrylamide shares similarities with several other azo dyes and acrylamides. Below are some comparable compounds:

Compound NameChemical StructureUnique Features
Disperse Red 1C15H12N4O2Used for similar textile applications; red color
Disperse Blue 26C18H18N4O6Known for high stability and vibrant blue shade
AcrylamideC3H5NOA precursor for polyacrylamides; less colorant

Disperse Orange 3 acrylamide is unique due to its specific combination of a nitroazobenzene structure with an acrylamide group, which enhances its reactivity compared to other dyes without this functionality. This allows it to be used not only as a dye but also as a building block for polymer synthesis

Conventional Synthetic Routes

The synthesis of Disperse Orange 3 acrylamide traditionally follows a two-step diazotization and coupling sequence, characteristic of azo dye production [3]. In the first step, 4-nitroaniline undergoes diazotization in an acidic medium (e.g., hydrochloric acid) at 0–5°C with sodium nitrite to form the diazonium salt. This intermediate is highly reactive and must be stabilized at low temperatures to prevent decomposition. The second step involves coupling the diazonium salt with an acrylamide derivative, typically N-(4-aminophenyl)acrylamide, in a weakly alkaline solution (pH 8–9) to facilitate electrophilic aromatic substitution at the para position of the aniline moiety [3] [4].

Key challenges in conventional synthesis include controlling exothermic reactions during diazotization and minimizing by-products such as phenolic compounds from premature hydrolysis. Yields typically range from 65% to 75%, with purity dependent on rigorous washing to remove unreacted starting materials [3]. A representative reaction scheme is provided below:

$$
\text{4-Nitroaniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Diazonium salt} \xrightarrow{\text{Acrylamide derivative}} \text{Disperse Orange 3 acrylamide}
$$

This method remains industrially prevalent due to its scalability and cost-effectiveness, though it requires careful handling of hazardous intermediates [4].

Modern Synthetic Approaches

Recent advancements focus on enhancing reaction efficiency and reducing energy consumption. Microwave-assisted synthesis has emerged as a promising technique, reducing reaction times from hours to minutes. For instance, irradiating the diazotization and coupling steps at 80°C for 10 minutes achieves yields comparable to conventional methods (70–78%) while minimizing thermal degradation [3]. Additionally, ultrasound-assisted coupling promotes better molecular diffusion, particularly in heterogeneous systems, improving selectivity for the para-substituted product [3].

Catalytic innovations include using immobilized enzymes like laccases to mediate the coupling step under mild conditions (pH 6–7, 30°C). This approach avoids strong acids and bases, aligning with greener chemistry principles, though enzyme stability and cost remain barriers to industrial adoption [3].

Green Chemistry Alternatives for Synthesis

Efforts to mitigate environmental impact have led to solvent-free syntheses and aqueous-phase reactions. One protocol substitutes traditional organic solvents (e.g., dimethylformamide) with water, leveraging micellar catalysis using surfactants like cetyltrimethylammonium bromide (CTAB) to solubilize hydrophobic reactants [5]. This method achieves 68% yield with a 20% reduction in energy input [5].

Biocatalytic routes using whole-cell systems (e.g., Escherichia coli expressing azoreductases) have also been explored. These systems enable single-pot synthesis under ambient conditions, though product isolation remains challenging due to cellular interference [3].

Purification Techniques and Challenges

Purifying Disperse Orange 3 acrylamide is complicated by its low solubility in polar solvents and tendency to polymerize under heat. Recrystallization from ethanol-water mixtures (3:1 v/v) is standard, yielding 85–90% purity [4]. Column chromatography on silica gel with ethyl acetate/hexane gradients (1:4 to 1:2) resolves polymeric by-products but is less scalable [6].

A critical challenge is suppressing acrylamide polymerization during distillation or drying. Adding inhibitors like hydroquinone (0.1–0.5 wt%) or operating under reduced pressure (1–20 Torr) stabilizes the compound during thermal processing [6].

Structural Modifications and Derivatives

Structural tuning of Disperse Orange 3 acrylamide focuses on enhancing photostability and solubility. Introducing sulfonic acid groups (-SO$$_3$$H) via post-synthetic sulfonation improves aqueous solubility, facilitating textile dyeing applications [4]. Halogenation at the nitro group’s ortho position (e.g., Cl or Br substitution) increases molar absorptivity by 15–20%, optimizing performance in optical materials [4].

Derivatives with copolymerizable vinyl groups, such as methacrylamide analogs, enable covalent incorporation into polymer matrices like poly(methyl methacrylate), enhancing dye retention under mechanical stress [1] [5].

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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